3-chloro-4-(thiophen-2-yl)-1,2,5-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-4-(thiophen-2-yl)-1,2,5-thiadiazole is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure. This compound is of significant interest due to its diverse applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of both thiadiazole and thienyl groups in its structure imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,5-thiadiazole, 3-chloro-4-(2-thienyl)- typically involves the reaction of thienyl derivatives with chlorinating agents under controlled conditions. One common method includes the use of thienyl hydrazine and chlorinating agents like thionyl chloride or phosphorus pentachloride. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and heated under reflux conditions. The reaction mixture is then purified using techniques such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 3-chloro-4-(thiophen-2-yl)-1,2,5-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield thiol derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Amines, thiols; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Amino-thiadiazoles, thio-thiadiazoles.
Scientific Research Applications
3-chloro-4-(thiophen-2-yl)-1,2,5-thiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.
Medicine: Investigated for its potential anticancer properties due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the production of agrochemicals, such as herbicides and insecticides, due to its bioactive properties.
Mechanism of Action
The mechanism of action of 1,2,5-thiadiazole, 3-chloro-4-(2-thienyl)- involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, inhibiting their activity. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.
Pathways Involved: The compound can interfere with cellular pathways such as DNA replication and protein synthesis, contributing to its biological activity.
Comparison with Similar Compounds
- 1,2,5-Thiadiazole, 3-chloro-4-morpholin-4-yl-
- 1,3,4-Thiadiazole derivatives
Comparison:
- 3-chloro-4-(thiophen-2-yl)-1,2,5-thiadiazole is unique due to the presence of both thiadiazole and thienyl groups, which impart distinct chemical and biological properties.
- 1,2,5-Thiadiazole, 3-chloro-4-morpholin-4-yl- has a morpholine ring, which can enhance its solubility and bioavailability.
- 1,3,4-Thiadiazole derivatives are structurally different and may exhibit different biological activities and chemical reactivity.
Properties
CAS No. |
157928-66-0 |
---|---|
Molecular Formula |
C6H3ClN2S2 |
Molecular Weight |
202.7 g/mol |
IUPAC Name |
3-chloro-4-thiophen-2-yl-1,2,5-thiadiazole |
InChI |
InChI=1S/C6H3ClN2S2/c7-6-5(8-11-9-6)4-2-1-3-10-4/h1-3H |
InChI Key |
KXHLMUHWKXREKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NSN=C2Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.